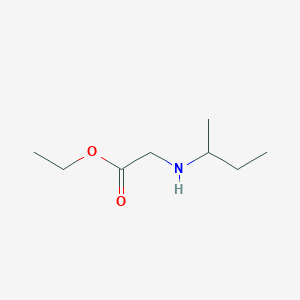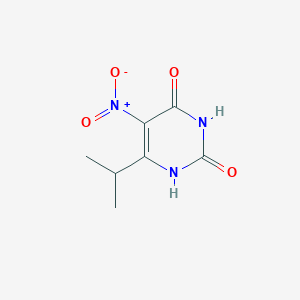
5-(Methylthio)pyrazin-2-amine
Übersicht
Beschreibung
5-(Methylthio)pyrazin-2-amine (MTPA) is an organic compound with the chemical formula C5H8N4S. It is also known as 5-(methylthio)pyrazinamine .
Synthesis Analysis
The synthesis of pyrazine derivatives involves various methods. For instance, a study describes the synthesis of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular formula of 5-(Methylthio)pyrazin-2-amine is C5H7N3S, and its molecular weight is 141.2 g/mol . The structure of pyrazine derivatives is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Physical And Chemical Properties Analysis
The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
5-(Methylthio)pyrazin-2-amine is used in the synthesis of heterocyclic compounds. For example, it has been utilized in preparing a series of 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, which have shown potential in amplifying the effects of phleomycin, a chemotherapeutic agent (Barlin & Ireland, 1984).
Anti-microbial Applications
This compound has also been incorporated into polyurethane varnish and printing ink paste for its antimicrobial properties. These applications have shown promising results in inhibiting microbial growth, which can be particularly useful in surface coatings and printing industries (El‐Wahab et al., 2015).
Novel Synthesis Methods
Recent studies have developed novel methods for synthesizing triazolo[4,3-a]pyrazin-3-amines, which include the use of 5-(Methylthio)pyrazin-2-amine. These methods offer a more efficient and convenient approach for creating these compounds, potentially opening new avenues in medicinal chemistry (Li et al., 2019).
Tuberculostatic Activity
Derivatives of 5-(Methylthio)pyrazin-2-amine have been studied for their activity against Mycobacterium tuberculosis. The planarity of these compounds, influenced by specific intramolecular interactions, is suggested to be crucial for their tuberculostatic activity, offering insights into new treatments for tuberculosis (Szczesio et al., 2011).
Molecular Diversity and Biological Activity
The compound plays a role in creating molecularly diverse libraries of tetrasubstituted alkenes containing a barbiturate motif. This diversity has potential applications in the discovery of new biologically active compounds, including antimicrobials (Al-Sheikh et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Pyrrolopyrazine derivatives, which include pyrazine rings, have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
5-methylsulfanylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBKLPYWVRTALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619636 | |
| Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylthio)pyrazin-2-amine | |
CAS RN |
251549-38-9 | |
| Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)


![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)




![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)
